molecular formula C15H12N8O2 B5316528 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

Numéro de catalogue B5316528
Poids moléculaire: 336.31 g/mol
Clé InChI: YEGNUAMLWQCPPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide, also known as ANA-12, is a small molecule inhibitor of the TrkB receptor. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth, development, and survival of neurons in the brain. ANA-12 has been shown to be a useful tool in studying the role of BDNF and TrkB in various physiological and pathological conditions.

Mécanisme D'action

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide is a competitive inhibitor of the TrkB receptor. It binds to the ATP-binding site of the receptor, preventing the binding of BDNF. This results in the inhibition of downstream signaling pathways that are activated by BDNF binding to TrkB. The specific downstream effects of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide depend on the cell type and the context of the experiment.
Biochemical and Physiological Effects:
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to have a variety of biochemical and physiological effects in different cell types and experimental systems. In general, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide inhibits the downstream signaling pathways that are activated by BDNF binding to TrkB. This can result in a decrease in cell survival, neurite outgrowth, and synaptic plasticity, among other effects. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has also been shown to have anti-inflammatory effects in some contexts.

Avantages Et Limitations Des Expériences En Laboratoire

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has several advantages as a tool for studying BDNF and TrkB signaling. It is a small molecule inhibitor that can be easily administered to cells or animals. It is highly specific for TrkB and does not affect other neurotrophin receptors or other signaling pathways. However, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has some limitations as well. It is not a perfect inhibitor, and some residual TrkB activity may remain even at high concentrations of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. Additionally, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide may have off-target effects in some experimental systems.

Orientations Futures

There are several future directions for research involving 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. One area of interest is the role of BDNF and TrkB signaling in neurodegenerative diseases. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and further research is needed to determine whether 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide or other TrkB inhibitors could be useful in treating these diseases in humans. Another area of interest is the role of BDNF and TrkB signaling in addiction and other psychiatric disorders. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether TrkB inhibitors could be useful in treating addiction in humans. Finally, there is interest in developing more potent and specific TrkB inhibitors that could be used in a clinical setting.

Méthodes De Synthèse

The synthesis of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide involves a series of chemical reactions starting with commercially available starting materials. The synthesis was first reported by Carmichael et al. in 2010. The method involves the preparation of a key intermediate, followed by a coupling reaction with naphthalene-1-acetic acid to yield 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used extensively in scientific research to study the role of BDNF and TrkB in various physiological and pathological conditions. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to be effective in blocking the binding of BDNF to TrkB, which allows researchers to study the downstream effects of BDNF signaling in a more controlled manner. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used in studies of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in studies of depression, anxiety, and addiction.

Propriétés

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2/c16-14-13(19-25-20-14)15-18-21-22-23(15)8-12(24)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNUAMLWQCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=NN=N3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.